molecular formula C10H18O B099683 (3E)-3,7-dimethylocta-3,6-dien-1-ol CAS No. 16750-94-0

(3E)-3,7-dimethylocta-3,6-dien-1-ol

Cat. No.: B099683
CAS No.: 16750-94-0
M. Wt: 154.25 g/mol
InChI Key: DTHIOPUFUOMHAY-UXBLZVDNSA-N
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Description

(3E)-3,7-dimethylocta-3,6-dien-1-ol is a monoterpenoid belonging to the class of acyclic monoterpenoids, which are compounds consisting of two isoprene units without ring structures . Monoterpenoids like this are of significant interest in fragrance and flavor research due to their often-pleasing scents; structurally similar compounds such as geraniol are known for their rose-like aroma . Researchers also value this compound family for their potential roles in insect communication and as starting points in organic synthesis for more complex molecules . The (3E) stereochemistry indicates a specific geometric isomerism that can influence the compound's olfactory properties, volatility, and biological activity, making the study of its pure form essential for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

16750-94-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3E)-3,7-dimethylocta-3,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6+

InChI Key

DTHIOPUFUOMHAY-UXBLZVDNSA-N

SMILES

CC(=CCC=C(C)CCO)C

Isomeric SMILES

CC(=CC/C=C(\C)/CCO)C

Canonical SMILES

CC(=CCC=C(C)CCO)C

Pictograms

Corrosive; Irritant

Synonyms

isogeraniol,trans-isogeraniol

Origin of Product

United States

Scientific Research Applications

Fragrance Industry

Linalool is extensively used in the fragrance industry due to its pleasant floral aroma. It serves as a key ingredient in perfumes, air fresheners, and scented products. The compound's versatility allows it to blend well with other fragrances, enhancing the overall scent profile.

Case Study: Fragrance Formulations

A patent outlines the use of linalool derivatives in creating novel fragrance compositions. For instance, a formulation combining linalool with other terpenes was shown to improve scent longevity and stability under various conditions . The compound's ability to act as a fixative makes it valuable for maintaining fragrance integrity over time.

Cosmetics and Personal Care Products

In cosmetics, (3E)-3,7-dimethylocta-3,6-dien-1-ol is utilized for its aromatic properties and potential skin benefits. It is often included in lotions, creams, shampoos, and deodorants.

Safety and Efficacy Studies

Research has demonstrated that linalool possesses antimicrobial properties, which can enhance the preservation of cosmetic formulations . Additionally, studies indicate that it may have soothing effects on the skin, making it suitable for sensitive skin formulations.

Food Industry

Linalool is recognized as a flavoring agent in the food industry. It imparts a floral taste to various food products and beverages.

Regulatory Approvals

The compound has been approved by several regulatory bodies for use in food products. For example, it is listed as safe by the Flavor and Extract Manufacturers Association (FEMA) and is commonly used in flavoring agents for baked goods and confections .

Pharmaceutical Applications

Recent studies have explored the therapeutic potential of linalool in pharmaceuticals. Its anti-inflammatory and analgesic properties have garnered attention for pain management applications.

Research Findings

A study published in a peer-reviewed journal highlighted linalool's effectiveness in reducing pain responses in animal models . This suggests potential applications in developing natural pain relief medications.

Agricultural Uses

Linalool has been investigated for its insecticidal properties against various pests. Its natural origin makes it an attractive alternative to synthetic pesticides.

Field Trials

Field trials have shown that linalool can effectively repel pests such as mosquitoes and certain agricultural insects without harming beneficial species . This application aligns with growing trends toward sustainable agriculture practices.

Data Summary Table

Application AreaKey BenefitsResearch Findings/References
Fragrance IndustryFixative properties; enhances scent longevityPatent on fragrance formulations
CosmeticsAntimicrobial; soothing effectsStudies on skin benefits
Food IndustryFlavoring agent; safe for consumptionFEMA approval; used in various food products
PharmaceuticalAnti-inflammatory; potential pain reliefEfficacy in animal models
AgriculturalInsect repellent; sustainable alternativeField trials on pest control

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Double Bond Positions Configuration Molecular Formula Source/Application
(3E)-3,7-Dimethylocta-3,6-dien-1-ol 3,6 3E,6E C₁₀H₁₈O Synthetic derivatives (e.g., fragrances)
Geraniol 2,6 2E,6E C₁₀H₁₈O Natural (palmarosa oil); repellent, flavoring
Nerol 2,6 2Z,6E C₁₀H₁₈O Natural (neroli oil); floral fragrance
(3E,6Z)-Nona-3,6-dien-1-ol 3,6 3E,6Z C₉H₁₆O Apricot aroma; green, cucumber notes
(3Z,6Z)-Dodeca-3,6-dien-1-ol 3,6 3Z,6Z C₁₂H₂₂O Termite pheromone; trail communication

Key Observations :

  • Chain Length: Shorter chains (e.g., nona-dienol, C9) are associated with fruity/green aromas, while longer chains (e.g., dodeca-dienol, C12) function as insect pheromones .
  • Stereochemistry : The E/Z configuration of double bonds critically influences biological activity. For example, geraniol (2E) is a mosquito repellent, whereas its cis isomer, nerol, has distinct olfactory properties .

Physical-Chemical Properties

Table 2: Comparative Physicochemical Data

Property (3E)-3,7-Dimethylocta-3,6-dien-1-ol Geraniol [(2E)-isomer] (3E)-3,7-Dimethylocta-3,6-dienal
Molecular Weight (g/mol) 154.25 (theoretical) 154.25 152.23
Boiling Point (°C) Not reported 230 220.2
Density (g/cm³) Not reported 0.889 0.856
Refractive Index Not reported 1.477 1.456

Key Observations :

  • The aldehyde derivative ((3E)-3,7-dimethylocta-3,6-dienal) has a lower boiling point and density compared to geraniol, reflecting reduced polarity and molecular interactions .
  • Geraniol’s higher refractive index suggests greater electron density in its conjugated system compared to the (3E)-dienol analog .

Table 3: Functional Comparisons

Compound Biological Role/Sensory Profile Key Findings
(3E)-3,7-Dimethylocta-3,6-dien-1-ol Limited natural occurrence; synthetic applications Used in stabilized fragrance derivatives (e.g., isovalerate esters)
Geraniol Mosquito repellent; floral/fruity aroma Effective against D. gallinae mites; boiling point 230°C
(3E,6Z)-Nona-3,6-dien-1-ol Apricot germplasm aroma compound Contributes "fatty, green, cucumber" notes at 0.003 ppm concentration
(3Z,6Z)-Dodeca-3,6-dien-1-ol Termite trail pheromone Elicits male termite attraction at 0.01–1 ng concentrations

Key Observations :

  • Odor Thresholds: Shorter-chain dienols (e.g., nona-dienol) exhibit potent aromas at trace levels (0.003 ppm), whereas longer-chain analogs (e.g., dodeca-dienol) function as pheromones at nanogram scales .

Q & A

Q. What are the recommended synthetic routes for (3E)-3,7-dimethylocta-3,6-dien-1-ol, and how do they compare in yield and stereochemical control?

  • Methodological Answer : Chemical synthesis often employs allylic oxidation or isomerization of related terpenoids. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups can stabilize intermediates during multi-step syntheses, as demonstrated in the preparation of structurally similar monoterpenes . Biotechnological approaches, such as metabolic engineering in Yarrowia lipolytica, offer enantioselective production via geranyl diphosphate (GPP) precursors, though optimization of enzyme specificity (e.g., geraniol synthase) is critical for minimizing byproducts . Comparative studies suggest chemical synthesis provides higher yields (>80%), while microbial systems achieve better stereocontrol (e.g., >95% enantiomeric excess) .

Q. How can researchers resolve structural ambiguities between (3E)-3,7-dimethylocta-3,6-dien-1-ol and its isomers using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal:
  • 1H NMR : Coupling constants (JJ) distinguish E/Z configurations. For example, trans (E) double bonds exhibit J=1216 HzJ = 12–16\ \text{Hz}, while cis (Z) show J=810 HzJ = 8–10\ \text{Hz} .
  • 13C NMR : Chemical shifts for allylic carbons (δ 20–25 ppm for E vs. δ 15–18 ppm for Z) aid differentiation .
    Gas chromatography-mass spectrometry (GC-MS) retention times, calibrated against standards (e.g., neral and geraniol), further validate structural assignments .

Q. What stabilization strategies are recommended for (3E)-3,7-dimethylocta-3,6-dien-1-ol in experimental settings?

  • Methodological Answer : Stabilization involves:
  • Antioxidants : Addition of 0.1–0.5% alpha-tocopherol inhibits autoxidation of conjugated dienes .
  • Storage : Under inert gas (N₂/Ar) at −20°C in amber vials to prevent UV degradation .
  • pH Control : Buffered solutions (pH 6–7) minimize acid-catalyzed rearrangements .

Advanced Research Questions

Q. How do contradictory reports on the biosynthetic origin of (3E)-3,7-dimethylocta-3,6-dien-1-ol in arthropods versus plants influence pathway elucidation?

  • Methodological Answer : In arthropods (e.g., Archegozetes longisetosus), the compound arises via cytochrome P450-mediated oxidation of geraniol, as shown by glandular GC-MS profiling . In plants, however, it may derive from linalool isomerization. To resolve contradictions, isotopic labeling (e.g., 13C^{13}\text{C}-geraniol) can trace precursor incorporation, while RNAi knockdown of candidate enzymes validates pathway steps .

Q. What analytical challenges arise in quantifying (3E)-3,7-dimethylocta-3,6-dien-1-ol in complex matrices, and how can they be addressed?

  • Methodological Answer : Co-elution with isomers (e.g., (2E)-geraniol) in GC-MS requires:
  • Chromatographic Optimization : Use of polar capillary columns (e.g., DB-WAX) enhances resolution .
  • Tandem MS (MS/MS) : Selective reaction monitoring (SRM) of fragment ions (e.g., m/z 93, 121) improves specificity .
  • Internal Standards : Deuterated analogs (e.g., d₃-geraniol) correct for matrix effects .

Q. What strategies mitigate enantiomeric impurities during microbial synthesis of (3E)-3,7-dimethylocta-3,6-dien-1-ol?

  • Methodological Answer : Impurities often stem from promiscuous terpene synthases. Solutions include:
  • Enzyme Engineering : Directed evolution of geraniol synthase to favor (3E)- over (2E)-isomers .
  • Chiral Chromatography : Simulated moving bed (SMB) systems achieve >99% purity post-fermentation .
  • Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) coupled with lipases enable single-enantiomer production .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for (3E)-3,7-dimethylocta-3,6-dien-1-ol across studies?

  • Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. To standardize:
  • Referencing : Calibrate spectra using tetramethylsilane (TMS) or residual solvent peaks.
  • Collaborative Validation : Cross-laboratory studies using identical conditions (e.g., 500 MHz, 25°C) .
  • Computational Predictions : Density functional theory (DFT) calculates expected shifts, aiding assignments .

Methodological Best Practices

Q. What protocols ensure reproducible isolation of (3E)-3,7-dimethylocta-3,6-dien-1-ol from natural sources?

  • Methodological Answer :
  • Extraction : Steam distillation followed by hexane/ethyl acetate partitioning preserves labile terpenes .
  • Purification : Silver nitrate-impregnated silica gel chromatography separates diastereomers via π-complexation .
  • Purity Assessment : Multi-dimensional NMR (HSQC, COSY) and specific optical rotation ([α]D) confirm identity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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(3E)-3,7-dimethylocta-3,6-dien-1-ol
Reactant of Route 2
(3E)-3,7-dimethylocta-3,6-dien-1-ol

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